molecular formula CH3Br B073400 Bromo(2H3)methane CAS No. 1111-88-2

Bromo(2H3)methane

Cat. No.: B073400
CAS No.: 1111-88-2
M. Wt: 97.96 g/mol
InChI Key: GZUXJHMPEANEGY-FIBGUPNXSA-N
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Description

Bromo(2H3)methane, also known as methyl bromide-d3, is a halogenated organic compound with the chemical formula CD3Br. It is a colorless gas with a sweet odor and is highly reactive due to the presence of the bromine atom. This compound is widely used as a fumigant in agriculture and as a precursor in the synthesis of pharmaceuticals and other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromo(2H3)methane can be synthesized through the bromination of deuterated methane (CD4) using bromine (Br2) under ultraviolet light. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into two bromine radicals under UV light. These radicals then react with deuterated methane to form this compound and hydrogen bromide (HBr) .

Industrial Production Methods

Industrial production of this compound typically involves the reaction of deuterated methanol (CD3OH) with hydrogen bromide (HBr) in the presence of a catalyst. This method is preferred due to its higher yield and efficiency compared to the direct bromination of deuterated methane .

Chemical Reactions Analysis

Types of Reactions

Bromo(2H3)methane undergoes several types of chemical reactions, including:

    Substitution Reactions: In these reactions, the bromine atom in this compound is replaced by another atom or group of atoms.

    Elimination Reactions: this compound can undergo elimination reactions to form deuterated ethylene (C2D4) and hydrogen bromide (HBr) under the influence of a strong base such as potassium hydroxide (KOH).

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions (OH-), cyanide ions (CN-), and ammonia (NH3) are common nucleophiles used in substitution reactions with this compound.

    Bases: Strong bases such as potassium hydroxide (KOH) and sodium ethoxide (NaOEt) are used in elimination reactions.

Major Products

    Substitution Reactions: Deuterated methanol (CD3OH), deuterated acetonitrile (CD3CN), and deuterated methylamine (CD3NH2).

    Elimination Reactions: Deuterated ethylene (C2D4) and hydrogen bromide (HBr).

Scientific Research Applications

Bromo(2H3)methane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce deuterium into molecules, which is useful for studying reaction mechanisms and kinetics.

    Biology: this compound is used in isotopic labeling studies to trace the metabolic pathways of deuterated compounds in biological systems.

    Medicine: It is used in the synthesis of deuterated pharmaceuticals, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.

    Industry: this compound is used as a fumigant to control pests in stored products and soil.

Mechanism of Action

The mechanism of action of bromo(2H3)methane involves its high reactivity due to the presence of the bromine atom. In substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new compound. In elimination reactions, the bromine atom and a hydrogen atom are removed, resulting in the formation of a double bond .

Comparison with Similar Compounds

Similar Compounds

    Bromomethane (CH3Br): Similar to bromo(2H3)methane but without deuterium atoms.

    Bromoethane (C2H5Br): A similar halogenated compound used in organic synthesis and as a refrigerant.

    Bromoiodomethane (CH2BrI): Another halogenated compound used in organic synthesis.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which makes it valuable for isotopic labeling studies and the synthesis of deuterated pharmaceuticals. The deuterium atoms can alter the chemical and physical properties of the compound, leading to different reaction kinetics and improved pharmacokinetic properties.

Properties

IUPAC Name

bromo(trideuterio)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3Br/c1-2/h1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUXJHMPEANEGY-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60149500
Record name Bromo(2H3)methane
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Molecular Weight

97.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111-88-2
Record name Methane-d3, bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Bromo(2H3)methane
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Record name Bromo(2H3)methane
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Record name Bromo(2H3)methane
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Synthesis routes and methods

Procedure details

In a reaction vessel was placed 1000 parts methanol and 230 parts of bisphenol-A. Bromine was fed over a 90 minute period in an amount between 0.99 and 0.995 times the theoretical amount needed to covert the bisphenol-A to tetrabromobisphenol-A. The method for brominating the bisphenol-A was generally in accordance with the method disclosed in U.S. Pat. No. 4,783,556, incorporated herein by references as is fully set forth. The reaction mixture was held at reflux during the bisphenol-A bromination sequence and methyl bromide was produced during the entire bisphenol-A bromination process. After the bromine addition was completed, the system was held at reflux for 30 minutes to produce additional methyl bromide which was distilled out of the reaction mixture. Heating was stopped and 400 parts of water was added over a 30 minute period to precipitate the TBBPA and to halt methyl bromide production. The reaction medium was then allowed to cool to 30°-40° C. and TBBPA product was removed by centrifugation and wash with 5 parts of methanol and 5 parts of water. The centrate was neutralized with NaOH to a pH of 12-13 and then distilled to remove methanol. The resulting 870 parts of distillation column bottoms contained 1.7 weight percent sodium salts of tetrabromobisphenol-A, 1.7 weight percent sodium salts of tribromobisphenol-A, 0.2 weight percent sodium salts of tribromophenol, 0.2 weight percent sodium salts of other brominated phenolics, 0.5 weight percent NaOH, 0.3 parts of methanol, and about 12 weight percent NaBr.
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